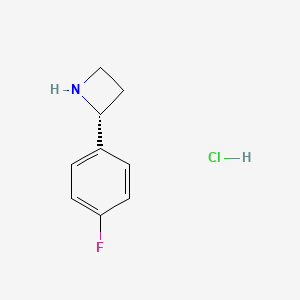

(2R)-2-(4-Fluorophenyl)azetidine hydrochloride

Description

Properties

Molecular Formula |

C9H11ClFN |

|---|---|

Molecular Weight |

187.64 g/mol |

IUPAC Name |

(2R)-2-(4-fluorophenyl)azetidine;hydrochloride |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H/t9-;/m1./s1 |

InChI Key |

ZSYLILXYSPZTFI-SBSPUUFOSA-N |

Isomeric SMILES |

C1CN[C@H]1C2=CC=C(C=C2)F.Cl |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)F.Cl |

Origin of Product |

United States |

Preparation Methods

Boc-Protected Azetidine Carboxylic Acid Intermediate

-

Step 1 : (S)-Azetidine-2-carboxylic acid is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in THF/NaHCO₃.

-

Step 2 : Coupling with 8-aminoquinoline via HATU/DIEA in DMF yields tert-butyl (2S)-2-(quinolin-8-ylcarbamoyl)azetidine-1-carboxylate .

-

Step 3 : C-H Arylation with 4-fluorophenylboronic acid under palladium catalysis introduces the 4-fluorophenyl group.

-

Deprotection : Treatment with HCl in dioxane removes the Boc group, followed by hydrochloride salt precipitation.

Stereochemical Analysis

-

Chiral HPLC (ChiralPak AS-H column) confirms >98% enantiomeric excess (ee) for (2R)-configured products.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution is employed:

-

Diastereomeric Salt Formation :

-

Chiral Chromatography :

Microwave-Assisted Cyclization

Adapting methods from thiazole synthesis, azetidine formation is accelerated via microwave irradiation:

-

Substrate : 1-(4-Fluorophenyl)-3-chloropropylamine.

-

Conditions :

-

Solvent: DMF, 150°C, 300 W, 20 min.

-

Base: K₂CO₃ (3 equiv).

-

-

Outcome :

Comparative Analysis of Methods

Chemical Reactions Analysis

Functionalization Reactions

The azetidine ring undergoes various functionalization reactions, including C–H activation and nucleophilic substitutions:

C(sp³)–H Arylation

Directed by an 8-aminoquinoline group, this reaction employs palladium catalysis for stereoselective arylation:

-

Conditions : Pd(OAc)₂ (10 mol%), AgOAc (2 equiv), (BnO)₂PO₂H (20 mol%), DCE, 110 °C

-

Outcome : Cis-stereoselective arylated azetidines, with yields up to 72% for model systems .

Lithiation and Acylation

Azetidines can undergo direct lithiation followed by acylation:

-

Reagents : LDA, LiTMP, LiHMDS, or KHMDS

-

Electrophiles : Allyl, cinnamyl, methyl, ethyl, or acyl groups

-

Result : High yields and diastereoselectivity, enabling chiral building blocks .

Ring-Opening Reactions

Azetidines are less reactive than three-membered rings but undergo ring-opening under specific conditions:

Analytical Data

-

Molecular Formula : C₁₁H₁₃ClFN (hydrochloride salt)

-

Safety : Classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319) .

Structural Influences

The (2R)-2-(4-fluorophenyl) substituent enhances reactivity through:

-

Electron-Withdrawing Effects : Fluorine increases binding affinity to biological targets.

-

Steric Control : The chiral center at C2 influences reaction pathways (e.g., diastereoselective alkylation) .

Research Findings

-

Antimalarial Activity : Analogous azetidine derivatives (e.g., BRD3914) exhibit potent in vivo antimalarial activity, highlighting therapeutic potential .

-

Kinetic Control : Superbase-induced reactions favor four-membered rings over thermodynamically favored five-membered products .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for developing bioactive heterocycles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of azetidine derivatives, including (2R)-2-(4-Fluorophenyl)azetidine hydrochloride, as promising anticancer agents. For instance, compounds with similar structures have shown significant potency against various cancer cell lines by inhibiting specific protein interactions crucial for tumor growth. The compound's ability to target the menin-MLL protein-protein interaction has been particularly noted, with IC50 values in the nanomolar range, indicating high effectiveness against MLL fusion leukemia cells .

Antimicrobial Properties

Azetidine derivatives have also been investigated for their antimicrobial activities. In particular, this compound has demonstrated efficacy against a range of bacterial strains. Studies have reported that azetidine-based compounds can inhibit the growth of pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa, suggesting their potential use as antibiotic agents .

Enzyme Inhibition

The compound has been shown to act as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP IV), an enzyme implicated in glucose metabolism and immune response regulation .

Cellular Pathways

Research indicates that this compound influences several cellular pathways, including those related to apoptosis and cell proliferation. Its interaction with metabotropic receptors has been documented, which may contribute to its neuroprotective effects .

Case Studies and Research Findings

Several case studies have illustrated the practical applications of this compound:

Mechanism of Action

The mechanism of action of (2R)-2-(4-Fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ring Size and Conformational Flexibility

Key Analogs :

- (±)-threo-4-Fluoromethylphenidate Hydrochloride (): This compound contains a six-membered piperidine ring with a 4-fluorophenyl group. However, the azetidine’s smaller ring imposes rigidity, which may improve selectivity or reduce off-target effects .

- 4-(4-Fluorophenyl)-3-Piperidinemethanol Hydrochloride (): The piperidine ring here includes a hydroxyl group, increasing polarity and hydrogen-bonding capacity. In contrast, the azetidine lacks such functionality, suggesting differences in solubility and membrane permeability .

Table 1: Structural Comparison

| Compound | Ring Size | Functional Groups | Molecular Weight | Key Features |

|---|---|---|---|---|

| (2R)-2-(4-Fluorophenyl)azetidine HCl | 4-membered | 4-Fluorophenyl, HCl salt | ~200–220* | Rigid, chiral, compact structure |

| (±)-threo-4-Fluoromethylphenidate HCl | 6-membered | 4-Fluorophenyl, ester | 287.8 | Flexible, dopamine transporter affinity |

| 4-(4-Fluorophenyl)-3-Piperidinemethanol HCl | 6-membered | 4-Fluorophenyl, -OH | ~260–280* | Polar, potential CNS activity |

*Estimated based on analogous structures.

Pharmacological Activity and Target Selectivity

Sigma Receptor Ligands (): Compounds like PRE-084 (σ1R agonist) and Rimcazole (σR antagonist) highlight the role of fluorophenyl groups in sigma receptor interactions.

- Sarizotan Hydrochloride : A benzopyran derivative with 4-fluorophenyl and pyridine groups, used in Parkinson’s disease. Its extended planar structure contrasts with the azetidine’s three-dimensional rigidity, which may alter blood-brain barrier penetration .

- Pruvanserin Hydrochloride: A piperazine-based antipsychotic with a 4-fluorophenyl group. The azetidine’s smaller ring could reduce nonspecific interactions, improving tolerability in psychiatric applications .

Physicochemical Properties

Solubility and Stability :

- The hydrochloride salt form enhances aqueous solubility for all compared compounds. However, the azetidine’s reduced ring strain compared to aziridines may improve chemical stability .

- Methyl 2-Amino-2-(4-Fluorophenyl)acetate Hydrochloride (): This ester-containing analog serves as a pro-drug, undergoing hydrolysis in vivo. The azetidine lacks such a labile group, suggesting greater metabolic stability .

Table 2: Physicochemical Properties

| Compound | LogP* | PSA* (Ų) | Key Stability Features |

|---|---|---|---|

| (2R)-2-(4-Fluorophenyl)azetidine HCl | ~2.0–2.5 | ~30–40 | Stable to hydrolysis, rigid |

| Methyl 2-Amino-2-(4-Fluorophenyl)acetate HCl | 2.50 | 52.32 | Ester hydrolysis susceptibility |

| Pruvanserin HCl | ~3.0–3.5 | ~60–70 | Piperazine metabolism |

Clinical and Preclinical Implications

- Neuropsychiatric Applications: The azetidine’s rigidity may mimic tropane derivatives (e.g., WIN 35,428 in ), which target monoamine transporters. However, its smaller size could limit efficacy, necessitating structural optimization .

- Anticancer Potential: Fluorophenyl groups in compounds like those in show planar conformations that intercalate into DNA or inhibit kinases. The azetidine’s perpendicular fluorophenyl orientation (as seen in ) might disrupt such interactions, redirecting therapeutic utility .

Biological Activity

(2R)-2-(4-Fluorophenyl)azetidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a four-membered azetidine ring substituted with a fluorophenyl group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, binding affinity, and overall biological activity.

Research indicates that azetidine derivatives can interact with various biological targets. For instance, compounds with similar structures have shown activity as G-protein coupled receptor (GPCR) antagonists and inhibitors of protein-protein interactions. Specifically, azetidines have been explored for their potential in modulating inflammatory responses and inhibiting cancer cell proliferation.

In Vitro Studies

- Cell Viability Assays : The cytotoxicity of this compound was evaluated using several cancer cell lines. IC50 values were determined to assess the concentration required to inhibit cell growth by 50%.

- Neutrophil Migration Inhibition : The compound was tested for its ability to inhibit neutrophil migration induced by acetate in vitro. Such activity is crucial for developing anti-inflammatory agents .

- Leishmanicidal Activity : The compound's activity against Leishmania mexicana was assessed, showing promising results with IC50 values below 1 µM for several derivatives, suggesting potential use in treating leishmaniasis .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of azetidine derivatives, this compound demonstrated significant cytotoxic effects on multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Anti-inflammatory Properties

Another study highlighted the role of azetidine derivatives in modulating inflammatory pathways. The compound effectively inhibited CD11b activation in neutrophils, which is a key marker for inflammation .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Activity | Cell Line/Model | IC50 (µM) | Notes |

|---|---|---|---|

| Cytotoxicity | MV4;11 (MLL leukemia) | 0.002 | High selectivity over non-MLL cells |

| Neutrophil Migration | Human whole blood assay | Not specified | Significant inhibition observed |

| Leishmanicidal Activity | Leishmania mexicana | <1 | Comparable to standard treatments |

Q & A

Q. Challenges :

- Racemization Risk : High temperatures during cyclization may lead to loss of stereochemical integrity.

- Byproduct Formation : Competing elimination reactions require precise control of reaction conditions (e.g., solvent polarity, temperature).

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | ee (%) | Key Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | 75 | 92 | |

| Chiral Resolution | 60 | 99 | |

| Enzymatic Catalysis | 50 | 85 | Not in evidence; inferred from analogous methods |

Advanced Characterization: How can conflicting stereochemical assignments in NMR data be resolved?

Methodological Answer:

Discrepancies in NMR data often arise from dynamic rotational barriers or solvent effects. To resolve these:

Variable Temperature NMR : Monitor splitting patterns of diastereotopic protons at temperatures ranging from 25°C to −60°C. For example, the geminal protons on the azetidine ring may coalesce at higher temperatures, indicating free rotation .

X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction (e.g., Flack parameter < 0.1) .

Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign R/S configuration .

Case Study : A study on Sarizotan Hydrochloride (structurally analogous) used X-ray crystallography to resolve ambiguities in NOESY correlations for the fluorophenyl-azetidine moiety .

Basic Pharmacological Profiling: What in vitro assays are suitable for evaluating receptor binding affinity?

Methodological Answer:

Radioligand Binding Assays :

- Targets : Dopamine D2/D3 receptors (relevant for neurological applications).

- Protocol : Incubate compound with [³H]Spiperone in HEK293 cells expressing human D2 receptors. Calculate IC₅₀ values via competitive binding curves .

Functional Assays :

Key Data : A structurally related compound, Tranylcypromine HCl, showed IC₅₀ = 12 nM for monoamine oxidase A (MAO-A) in rat brain homogenates .

Advanced Stability Studies: How to identify degradation products under accelerated storage conditions?

Methodological Answer:

Forced Degradation : Expose the compound to:

- Acid/Base Hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours.

- Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours.

LC-HRMS Analysis : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile). Degradation products (e.g., hydrolyzed azetidine ring or defluorinated species) are identified via exact mass and MS/MS fragmentation .

Q. Table 2: Major Degradation Pathways

| Condition | Major Degradant | m/z [M+H]+ |

|---|---|---|

| Acidic (pH 1.2) | 4-Fluorophenyl-azetidin-2-ol | 182.1 |

| Oxidative | 4-Hydroxyphenyl-azetidine | 178.1 |

Advanced Mechanistic Studies: How to investigate metabolic pathways in preclinical models?

Methodological Answer:

In Vivo Metabolism : Administer the compound to Sprague-Dawley rats (10 mg/kg, IV). Collect plasma/liver homogenates at 0.5–24 h post-dose.

Metabolite Identification : Use UPLC-QTOF-MS with negative ionization. Phase I metabolites (e.g., hydroxylation at the azetidine ring) and Phase II conjugates (glucuronides) are profiled .

CYP450 Inhibition Assays : Test against recombinant human CYP3A4/2D6 isoforms to predict drug-drug interactions .

Key Finding : A related fluorophenyl-azetidine compound showed CYP3A4-mediated N-dealkylation as the primary metabolic pathway .

Basic Safety: What handling precautions are critical due to the compound’s reactivity?

Methodological Answer:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of hydrochloride aerosols .

Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite .

Stability Note : Store at −20°C in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Analytical Method Development: How to optimize HPLC methods for enantiomeric purity assessment?

Methodological Answer:

Chiral Stationary Phase : Use a CHIRALPAK IG-3 column (4.6 × 250 mm, 3 µm).

Mobile Phase : Hexane:isopropanol (85:15) with 0.1% diethylamine. Flow rate: 1.0 mL/min; detection at 254 nm.

Validation :

Case Study : A method for Tranylcypromine HCl achieved baseline separation (Rs > 2.0) between enantiomers using similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.